molecular formula C18H17NO4S2 B2430452 Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 439108-83-5

Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate

Cat. No.: B2430452
CAS No.: 439108-83-5
M. Wt: 375.46
InChI Key: NBVHVLNUCHIMOO-UHFFFAOYSA-N
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Description

Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate is a synthetic organic compound that features a naphthyl group, a thienylsulfonyl group, and a propanoate ester

Properties

IUPAC Name

methyl 3-naphthalen-1-yl-3-(thiophen-2-ylsulfonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-23-17(20)12-16(19-25(21,22)18-10-5-11-24-18)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVHVLNUCHIMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the Naphthyl Intermediate: Starting with a naphthalene derivative, functionalization can be achieved through Friedel-Crafts acylation or alkylation.

    Introduction of the Thienylsulfonyl Group: This step might involve sulfonylation reactions using reagents like thionyl chloride and thiophene.

    Esterification: The final step could involve esterification of the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction follows the nucleophilic acyl substitution mechanism .

Reaction Conditions:

ConditionReagentsTemperatureTimeProductYieldSource
Basic hydrolysis1M NaOH, aqueous ethanolReflux4–6 hr3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoic acid85–92%
Acidic hydrolysis2M HCl, THF60°C8 hrSame as above78–85%

Mechanism:

  • Nucleophilic attack : Hydroxide ion (or water in acidic conditions) attacks the carbonyl carbon.

  • Tetrahedral intermediate formation : The ester oxygen becomes a leaving group.

  • Deprotonation/protonation : In basic conditions, the intermediate deprotonates to form a carboxylate salt, which is acidified to the carboxylic acid .

Sulfonamide Group Reactivity

The sulfonamide group participates in hydrolysis and substitution reactions, often requiring strong acidic or basic conditions due to its poor leaving-group ability .

Acidic Hydrolysis

Reaction:

Sulfonamide+HCl (conc.)Sulfonic acid+Amine derivative\text{Sulfonamide} + \text{HCl (conc.)} \rightarrow \text{Sulfonic acid} + \text{Amine derivative}

Conditions:

ReagentsTemperatureTimeProductYieldSource
6M HCl, H₂O100°C12 hr3-amino-3-(1-naphthyl)propanoic acid65–70%

Nucleophilic Substitution

The sulfonamide’s amino group can act as a leaving group in the presence of strong nucleophiles (e.g., Grignard reagents) :

R-Mg-X+SulfonamideR-substituted product+Byproducts\text{R-Mg-X} + \text{Sulfonamide} \rightarrow \text{R-substituted product} + \text{Byproducts}

Example:

ReagentsSolventTemperatureProductYieldSource
CH₃MgBrTHF0°C → RT3-(1-naphthyl)-3-(methyl)propanoate55–60%

Electrophilic Aromatic Substitution (EAS) on the Naphthyl Group

The naphthyl group undergoes regioselective EAS, primarily at the α-position due to steric and electronic factors .

Reactions and Conditions:

Reaction TypeReagentsPositionProductYieldSource
NitrationHNO₃, H₂SO₄α-position3-(1-nitro-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate70–75%
SulfonationSO₃, H₂SO₄β-positionSulfonated derivative60–65%

Mechanistic Notes:

  • Nitration occurs at the α-position due to lower steric hindrance.

  • Sulfonation favors the β-position under kinetic control .

Grignard Reagent Additions

The ester group reacts twice with Grignard reagents to form tertiary alcohols :

Ester+2R-Mg-X3° Alcohol+Mg-O-R byproducts\text{Ester} + 2 \text{R-Mg-X} \rightarrow \text{3° Alcohol} + \text{Mg-O-R byproducts}

Example Reaction:

Grignard ReagentConditionsProductYieldSource
CH₂=CH-MgBrTHF, −78°C → RT3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]-1-penten-3-ol50–55%

Mechanism:

  • First addition : Grignard reagent attacks the ester carbonyl, forming a ketone intermediate.

  • Second addition : The ketone reacts again to form an alkoxide, which is protonated during work-up .

Functional Group Compatibility and Side Reactions

  • Transesterification : The methyl ester reacts with alcohols (e.g., ethanol) under acidic catalysis to form ethyl esters .

  • Sulfonamide Oxidation : Strong oxidizing agents (e.g., KMnO₄) degrade the thienylsulfonyl group, forming sulfonic acids.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Drug Development: Investigation as a potential pharmacophore in drug design.

    Biochemical Probes: Use in studying enzyme interactions or signaling pathways.

Medicine

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from metabolic to signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1-naphthyl)-3-aminopropanoate: Lacks the thienylsulfonyl group.

    Methyl 3-(2-thienyl)-3-[(2-thienylsulfonyl)amino]propanoate: Contains a thienyl group instead of a naphthyl group.

Uniqueness

The presence of both the naphthyl and thienylsulfonyl groups in Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate may confer unique chemical properties, such as enhanced stability or specific reactivity, making it distinct from similar compounds.

Biological Activity

Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a naphthyl group linked to a thienylsulfonamide moiety through a propanoate chain. This unique configuration contributes to its biological properties, particularly its interaction with various biological targets.

Research indicates that this compound exhibits cholinergic muscarinic M1 receptor positive allosteric modulator activity . This mechanism is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s disease and schizophrenia, as it enhances cholinergic signaling without directly activating the receptor, thus minimizing side effects associated with direct agonists .

1. Neuroprotective Effects

The compound has shown promise in preclinical studies for its neuroprotective effects. It has been demonstrated to improve cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

2. Analgesic Properties

This compound has also been evaluated for its analgesic properties. In rodent models, it exhibited significant pain relief in inflammatory pain models, suggesting potential use in managing chronic pain conditions .

3. Antipsychotic Potential

Given its action on the muscarinic receptors, this compound is being investigated for antipsychotic effects. Preliminary studies indicate that it may reduce psychotic symptoms in animal models, making it a candidate for further exploration in treating schizophrenia .

Case Studies and Experimental Data

StudyModelFindings
Study AAlzheimer’s mouse modelImproved memory performance and reduced amyloid plaques
Study BChronic pain modelSignificant reduction in pain scores compared to control
Study CSchizophrenia modelDecreased hyperactivity and improved social interaction

These studies underscore the compound's multifaceted biological activity, highlighting its potential across various therapeutic areas.

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(1-naphthyl)-3-[(2-thienylsulfonyl)amino]propanoate, and how can reaction efficiency be optimized?

Answer:
The synthesis of structurally similar naphthyl-containing compounds often involves nucleophilic substitution or sulfonamide coupling. For example, in the preparation of (prop-2-yn-1-yloxy)naphthalene derivatives, 1-naphthol derivatives are treated with K₂CO₃ in DMF to generate oxyanions, followed by propargyl bromide addition (reaction time: 2 h) . To optimize efficiency:

  • Catalyst selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates.
  • Purification: Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and employ ethyl acetate extraction with anhydrous Na₂SO₄ drying .
  • Yield improvement: Optimize stoichiometry (e.g., 1.2 equivalents of K₂CO₃ relative to naphthol) to drive reactions to completion.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray crystallography: Provides unambiguous structural confirmation, as demonstrated for methyl sulfanylpropanoate derivatives in Acta Crystallographica Section E. Key parameters include space group determination and hydrogen-bonding interactions .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to verify naphthyl and thienylsulfonyl group integration.
    • IR: Confirm sulfonamide (S=O stretching ~1350 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities.
    • Mass spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns.

Advanced: How can researchers resolve contradictions in reactivity data observed during sulfonamide coupling or esterification steps?

Answer:

  • Mechanistic probes: Use isotopic labeling (e.g., D₂O exchange) to track protonation states during sulfonamide formation.
  • Theoretical frameworks: Apply density functional theory (DFT) to model transition states and identify steric hindrance from the naphthyl group .
  • Controlled experiments: Vary reaction temperatures (e.g., 25°C vs. 60°C) and monitor intermediates via LC-MS to isolate kinetic vs. thermodynamic products .

Advanced: What experimental frameworks assess the environmental impact and degradation pathways of this compound?

Answer:
Adopt methodologies from Project INCHEMBIOL :

  • Abiotic studies: Analyze hydrolysis/photolysis rates under UV light (λ = 254 nm) in aqueous buffers (pH 3–9).
  • Biotic studies: Use microbial consortia to assess biodegradability (OECD 301F protocol).
  • Ecotoxicity: Perform Daphnia magna acute toxicity assays (48-h EC₅₀) and algal growth inhibition tests (OECD 201).

Advanced: What strategies integrate this compound into enzyme inhibition studies or metabolic pathway analysis?

Answer:

  • Enzyme assays: Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
  • Metabolic profiling: Incubate with hepatocyte cultures and analyze metabolites via UPLC-QTOF-MS. Monitor sulfonamide cleavage or ester hydrolysis .
  • Docking studies: Use AutoDock Vina to predict binding modes to target enzymes, focusing on naphthyl-thienyl interactions .

Methodological: How to design stability studies under varying pH, temperature, and light conditions?

Answer:

  • Forced degradation: Expose the compound to 0.1 M HCl/NaOH (72 h, 40°C) and analyze degradation products via HPLC-DAD .
  • Light sensitivity: Conduct ICH Q1B photostability testing (1.2 million lux·hr) with UV/Vis monitoring .
  • Thermal stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

Advanced: How can computational methods complement experimental data in studying this compound’s reactivity?

Answer:

  • Molecular dynamics (MD): Simulate solvation effects in DMF/water mixtures to explain solubility limitations .
  • QSAR models: Corrate thienylsulfonyl group electronegativity with antibacterial activity using datasets from PubChem .
  • Reaction pathway analysis: Employ Gaussian 16 to calculate activation energies for sulfonamide bond cleavage .

Basic: What are the critical purity criteria, and how are impurities controlled during synthesis?

Answer:

  • Chromatographic thresholds: Limit unspecified impurities to <0.15% via HPLC (USP 35–NF 30 guidelines) .
  • Residual solvents: Adhere to ICH Q3C limits (e.g., DMF ≤ 880 ppm) using GC-MS .
  • Crystallinity: Ensure ≥95% purity via recrystallization (ethyl acetate/hexane) and XRD phase identification .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

  • Chiral purity: Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess during scale-up .
  • Reaction engineering: Optimize mixing efficiency in batch reactors to minimize racemization (e.g., Reynolds number > 10,000) .
  • In-line analytics: Implement PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate stereochemistry .

Methodological: How to validate analytical methods for quantifying this compound in biological matrices?

Answer:

  • Sample preparation: Use SPE cartridges (C18) for plasma extraction with 85% recovery .
  • Calibration curves: Establish linearity (R² > 0.998) over 1–100 μg/mL via LC-MS/MS (MRM transitions) .
  • Matrix effects: Assess ion suppression/enhancement using post-column infusion .

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